Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine ring system. Its molecular formula is C₉H₁₃N₃O₂, with an ethyl ester group at position 3 (Figure 1). The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting G-protein-coupled receptors (GPCRs) and antimicrobial agents .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h5,10H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSQIDJRNISKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit potential as modulators for P2X7 receptors, which are implicated in pain and inflammation pathways .
Case Study: Neurological Disorders
In a study focusing on the synthesis of neuroprotective agents, this compound was utilized to develop compounds that showed promise in treating conditions such as Alzheimer's disease and multiple sclerosis. The results demonstrated improved binding affinity to target receptors compared to existing treatments .
Biochemical Research
Enzyme Inhibition and Receptor Binding
This compound is widely used in biochemical studies to explore enzyme inhibition and receptor interactions. Its ability to mimic natural substrates allows researchers to investigate complex biological pathways and develop new therapeutic strategies.
Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer. For example, a derivative was found to inhibit the activity of cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression .
Agricultural Chemistry
Agrochemical Formulation
The compound has applications in agricultural chemistry for formulating agrochemicals. Its efficacy as a pest control agent has been highlighted in various studies. It provides effective solutions while minimizing environmental impact.
Case Study: Pest Control
In trials assessing the effectiveness of this compound-based formulations against common agricultural pests, results indicated a significant reduction in pest populations with minimal toxicity to beneficial insects .
Material Science
Development of Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability.
Case Study: Polymer Development
In material science research focused on creating high-performance polymers, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials demonstrated superior performance compared to traditional polymers .
Analytical Chemistry
Standardization in Analytical Techniques
this compound is employed as a standard in various analytical techniques. Its consistent purity allows for accurate measurements and quality control in laboratories.
Case Study: Quality Control
In quality control processes within pharmaceutical manufacturing, this compound has been used as a reference standard for HPLC (High-Performance Liquid Chromatography) analyses. Its reliability ensures that formulations meet regulatory standards .
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Imidazo[1,2-a]pyrimidine Derivatives
- Example : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (C₉H₁₂N₄O₂).
- Structural Difference : Replacement of pyrazine with pyrimidine alters electronic properties and hydrogen-bonding capacity.
- Activity : Demonstrates potent antibacterial activity against E. coli and S. aureus (zone of inhibition: 30–33 mm) via hydrazone derivatives .
Imidazo[1,2-a]pyrazine Dimers
Substituent Variations
Halogenated Derivatives
- 3-Chloro Derivative (C₉H₁₂ClN₃O₂): Introduced via electrophilic substitution, enhancing electrophilicity for nucleophilic attacks. Used in antimalarial drug candidates .
- 3-Bromo Derivative (C₉H₁₃BrClN₃O₂): Bromine’s bulkiness may improve target selectivity but reduces solubility. Purity >97% .
Alkyl and Aryl Substituents
Pharmacological Profiles
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 91476-82-3
1. Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties. A study found that it can inhibit apoptosis in PC12 cells by modulating mitochondrial pathways. Specifically, it increases the Bcl-2/Bax ratio and reduces cytochrome-C release, leading to decreased activation of caspases involved in apoptosis (caspase-9 and caspase-3) .
2. Antioxidant Activity
The compound demonstrates significant antioxidant activity. It protects ECV-304 cells from oxidative damage induced by hydrogen peroxide (H2O2) with an effective concentration (EC50) of approximately 0.046 μM . This suggests its potential use in conditions characterized by oxidative stress.
3. Antiplatelet Aggregation
This compound has been shown to inhibit platelet aggregation effectively. It exhibits an IC50 value of 9.6 μM against ADP-induced aggregation in vitro, indicating its potential as an antithrombotic agent .
4. Anticancer Properties
The compound has demonstrated anticancer activity against various cell lines. For instance:
- It showed IC50 values of 9.4 μM against BEL-7402 (liver cancer) and 7.8 μM against A549 (lung cancer) cell lines .
- In another study, it was noted that the compound could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
The biological activities of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Inhibition of Apoptosis : The modulation of Bcl-2 and Bax proteins plays a crucial role in preventing cell death.
- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.
- Platelet Function Modulation : By inhibiting specific pathways involved in platelet activation, the compound can reduce thrombus formation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., ethylamine with diketones or ketoesters) under acidic/basic conditions. A key challenge is instability of intermediates on silica gel and oxygen exposure, requiring inert atmospheres and minimized chromatographic steps . Borane-THF complexes are often used for reductions, but residual borane impurities can inflate crude yields, necessitating rigorous quenching with methanol and repeated solvent evaporation . Alternative purification methods, such as recrystallization or solvent trituration, may improve purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : To verify hydrogen/carbon environments (e.g., distinguishing imidazole and pyrazine protons).
- Mass spectrometry : Exact mass analysis (e.g., observed m/z 195.1008 for the free base; 227.0462 for trifluoromethyl derivatives) confirms molecular formula .
- X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly for analogs like methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate .
Q. What analytical techniques are used to assess purity and detect impurities?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–280 nm) identifies polar/non-polar impurities.
- TLC : Monitors reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines).
- Elemental analysis : Validates %C, %H, %N (e.g., %N ≈13.5% for related imidazolopiperazines ).
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Reagent selection : Replace borane-THF with milder reductants (e.g., NaBH4 with catalytic NiCl2) to reduce impurity formation .
- Solvent optimization : Use aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates during cyclization .
- Temperature control : Lower reaction temperatures (0–5°C) suppress oxidation of tetrahydro rings during purification .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Re-test activity in standardized assays (e.g., Plasmodium falciparum IC50 for antimalarial claims ).
- Impurity profiling : Correlate batch-specific impurities (e.g., residual borane byproducts) with anomalous bioactivity .
- Target specificity assays : Use CRISPR-edited cell lines to confirm target engagement (e.g., enzyme inhibition vs. off-target effects) .
Q. What strategies enhance the compound’s stability in long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the ester group .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to mitigate oxidation of the tetrahydroimidazo ring .
- Low-temperature storage : Maintain at -80°C in amber vials to reduce photodegradation .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Molecular docking : Screen derivatives against validated targets (e.g., Plasmodium falciparum ATP4 or bacterial gyrase) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF3) with antimicrobial potency to prioritize synthetic targets .
- ADMET prediction : Use SwissADME to filter derivatives with unfavorable pharmacokinetics (e.g., poor solubility or CYP inhibition) .
Critical Considerations for Researchers
- Synthetic reproducibility : Document solvent batch effects (e.g., THF peroxides) and humidity levels during reactions .
- Biological assays : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .
- Data reporting : Include impurity profiles (HPLC chromatograms) and storage conditions in publications to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
